Ethanol, germanium(4+) salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

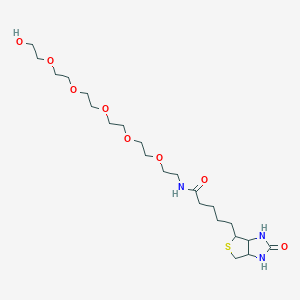

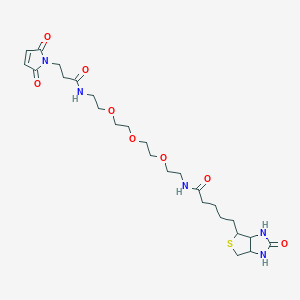

Ethanol, germanium(4+) salt, also known as tetraethoxygermane, is a chemical compound with the formula C8H20GeO4. This compound is a derivative of germanium, a metalloid element that shares properties with both metals and non-metals. Germanium compounds have garnered interest due to their unique chemical and physical properties, which make them useful in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

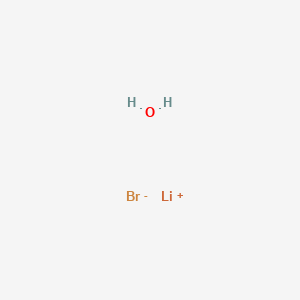

The preparation of ethanol, germanium(4+) salt typically involves the reaction of germanium tetrachloride with ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride. The general reaction is as follows:

GeCl4+4C2H5OH→Ge(OC2H5)4+4HCl

This reaction requires careful control of temperature and the exclusion of moisture to ensure the purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors equipped with distillation columns to separate the product from by-products and unreacted starting materials. The use of high-purity reagents and stringent control of reaction conditions are essential to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethanol, germanium(4+) salt undergoes various chemical reactions, including:

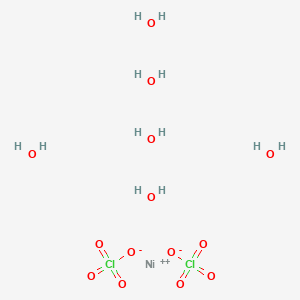

Hydrolysis: Reacts with water to form germanium dioxide and ethanol.

Oxidation: Can be oxidized to form germanium dioxide.

Substitution: Reacts with halogens to form germanium halides.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions at room temperature.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or nitric acid.

Substitution: Involves halogenating agents like chlorine or bromine under controlled conditions

Major Products Formed

Hydrolysis: Germanium dioxide (GeO2) and ethanol.

Oxidation: Germanium dioxide (GeO2).

Substitution: Germanium halides (e.g., GeCl4, GeBr4)

Applications De Recherche Scientifique

Ethanol, germanium(4+) salt has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other germanium compounds and materials.

Mécanisme D'action

The mechanism of action of ethanol, germanium(4+) salt involves its interaction with biological molecules and cellular pathways. In biological systems, germanium compounds can modulate immune responses by enhancing the activity of natural killer cells and increasing the production of cytokines and immunoglobulins . Additionally, germanium compounds can exhibit antioxidant properties, protecting cells from oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Germanium dioxide (GeO2): A common germanium compound used in optics and electronics.

Germanium tetrachloride (GeCl4): Used in the production of high-purity germanium and as a reagent in organic synthesis.

Tetraethoxysilane (Si(OC2H5)4): A silicon analogue with similar chemical properties but different applications

Uniqueness

Ethanol, germanium(4+) salt is unique due to its combination of organic and inorganic characteristics, making it versatile for various applications. Its ability to form stable complexes and undergo diverse chemical reactions sets it apart from other germanium compounds .

Propriétés

IUPAC Name |

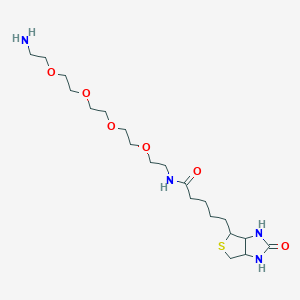

ethanolate;germanium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5O.Ge/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCOPPBXAFHGRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

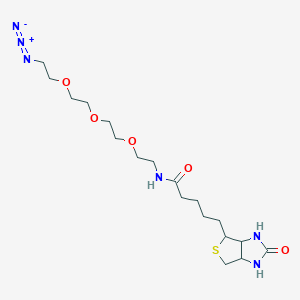

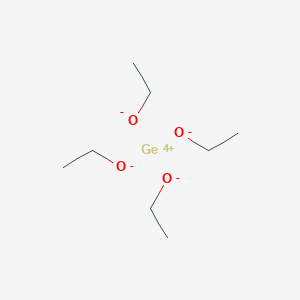

CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20GeO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890739 |

Source

|

| Record name | Ethanol, germanium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14165-55-0 |

Source

|

| Record name | Ethanol, germanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, germanium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.